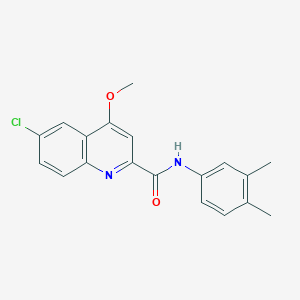
6-chloro-N-(3,4-dimethylphenyl)-4-methoxyquinoline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
6-Cl-DMQC has been studied for its potential biomedical applications. It has been studied as an inhibitor of the enzyme dihydrofolate reductase (6-chloro-N-(3,4-dimethylphenyl)-4-methoxyquinoline-2-carboxamide), which is involved in the synthesis of the nucleotide thymidine. In addition, 6-Cl-DMQC has been studied for its potential anti-inflammatory and anti-cancer activities. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells.
Mécanisme D'action
The mechanism of action of 6-Cl-DMQC is not fully understood. However, it is thought to act as an inhibitor of the enzyme dihydrofolate reductase (6-chloro-N-(3,4-dimethylphenyl)-4-methoxyquinoline-2-carboxamide). This compound is involved in the synthesis of the nucleotide thymidine, which is essential for DNA replication and cell division. By inhibiting this compound, 6-Cl-DMQC can block the synthesis of thymidine, leading to the inhibition of cell growth and division.
Biochemical and Physiological Effects
6-Cl-DMQC has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In addition, it has been shown to have anti-inflammatory effects in animal models. 6-Cl-DMQC has also been shown to reduce oxidative stress and reduce the risk of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
The synthesis of 6-Cl-DMQC is relatively simple and efficient, making it a useful tool for laboratory experiments. In addition, it has been studied for its potential biomedical applications, making it a valuable tool for further research. However, the mechanism of action of 6-Cl-DMQC is not fully understood and further research is needed to fully understand its effects.
Orientations Futures
There are several potential future directions for 6-Cl-DMQC. These include further research into its mechanism of action, its potential anti-inflammatory and anti-cancer activities, and its potential to reduce oxidative stress and cardiovascular disease risk. In addition, further research is needed to explore the potential of 6-Cl-DMQC as a therapeutic agent for the treatment of various diseases.
Méthodes De Synthèse
6-Cl-DMQC can be synthesized from commercially available starting materials. The synthesis involves the reaction of 4-methoxyquinoline-2-carboxylic acid with 3,4-dimethylphenyl isocyanate in the presence of an acid catalyst. The reaction is followed by the addition of hydrochloric acid to give 6-chloro-N-(3,4-dimethylphenyl)-4-methoxyquinoline-2-carboxamide. This method is advantageous due to its simple and efficient one-step synthesis.
Propriétés
IUPAC Name |
6-chloro-N-(3,4-dimethylphenyl)-4-methoxyquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-11-4-6-14(8-12(11)2)21-19(23)17-10-18(24-3)15-9-13(20)5-7-16(15)22-17/h4-10H,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOHOKOBXZKLFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NC3=C(C=C(C=C3)Cl)C(=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

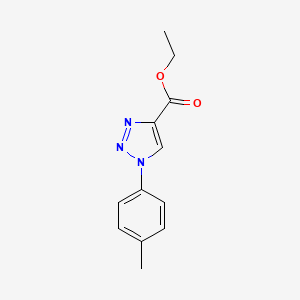

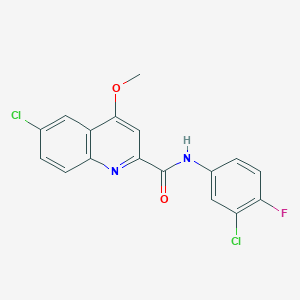
![N-(5-chloro-2-methylphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6515743.png)
![N-(3-chlorophenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6515745.png)
![ethyl 6-chloro-4-[(3,5-dimethylphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515762.png)
![N-[(3,4-diethoxyphenyl)methyl]-3-{3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}propanamide](/img/structure/B6515764.png)
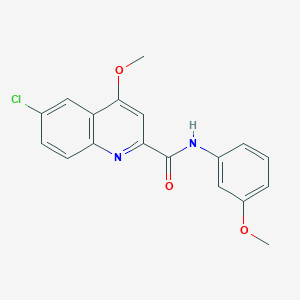
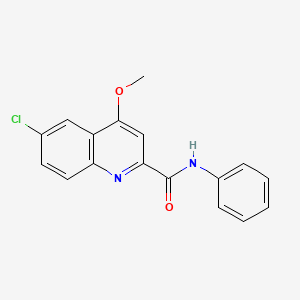

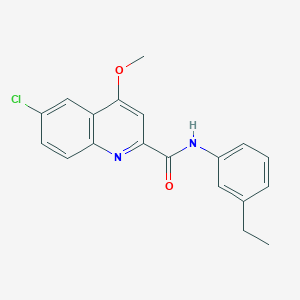
![9-hydroxy-2-(4-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B6515795.png)
![2-(2,3-dimethoxyphenyl)-9-hydroxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B6515805.png)
![2-(3-ethoxyphenyl)-9-hydroxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B6515812.png)